1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester
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Overview
Description
1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of functionalized derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown significant activity in inhibiting certain biological pathways, making it a candidate for studying cellular processes and disease mechanisms.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1-Piperidinecarboxylic acid, 4-(6-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester: Similar structure but different substitution pattern, leading to variations in biological activity.
1-Piperazinecarboxylic acid, 4-(4-chloro-2,3-dihydro-1-oxo-1H-pyrrolo[3,4-c]pyridin-6-yl)-, 1,1-dimethylethyl ester: Contains a piperazine ring instead of piperidine, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H22ClN3O2 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-4-5-12(10-21)13-9-11-6-7-14(18)20-15(11)19-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,20) |
InChI Key |
AAFAMAAYQXTWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=C(N2)N=C(C=C3)Cl |
Origin of Product |
United States |
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